molecular formula C16H14CuN2O4-2 B12894121 Bis(6-amino-m-toluato)coppe

Bis(6-amino-m-toluato)coppe

Cat. No.: B12894121
M. Wt: 361.84 g/mol
InChI Key: ZKXYTEXXXREONT-UHFFFAOYSA-L
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Description

Bis(6-amino-m-toluato)coppe is a coordination compound with the molecular formula C16H14CuN2O4 It is known for its unique structure, which includes copper ions coordinated with 6-amino-m-toluic acid ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6-amino-m-toluato)coppe typically involves the reaction of copper salts with 6-amino-m-toluic acid. One common method is to dissolve copper acetate hydrate in methanol and then add 6-amino-m-toluic acid to the solution. The reaction mixture is stirred at room temperature, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(6-amino-m-toluato)coppe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different copper complexes with varying oxidation states and ligand environments .

Scientific Research Applications

Bis(6-amino-m-toluato)coppe has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(6-amino-m-toluato)coppe involves its interaction with molecular targets through coordination bonds. The copper center can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to bind to specific enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(6-amino-m-toluato)coppe is unique due to its specific ligand environment, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H14CuN2O4-2

Molecular Weight

361.84 g/mol

IUPAC Name

copper;2-azanidyl-5-methylbenzoate

InChI

InChI=1S/2C8H8NO2.Cu/c2*1-5-2-3-7(9)6(4-5)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q2*-1;+2/p-2

InChI Key

ZKXYTEXXXREONT-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)[NH-])C(=O)[O-].CC1=CC(=C(C=C1)[NH-])C(=O)[O-].[Cu+2]

Origin of Product

United States

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